N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with three methyl groups and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 4-methoxyaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under mild conditions, often at room temperature, to yield the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-Hydroxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Reduction: Formation of N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-1H-indole-2-carboxamide
- N-(4-Methoxyphenyl)-1H-imidazole-2-carboxamide
- N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of three methyl groups on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-5-7-12(19-4)8-6-11/h5-8H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROBQZOUJSBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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